molecular formula C13H17NO2 B2722267 N-cyclohexyl-4-hydroxybenzamide CAS No. 39114-64-2

N-cyclohexyl-4-hydroxybenzamide

Cat. No.: B2722267
CAS No.: 39114-64-2
M. Wt: 219.284
InChI Key: YEVXGCOKTNQCHD-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-hydroxybenzamide is a synthetic amide compound provided as a high-purity solid for research and development purposes. This chemical belongs to a class of N-substituted benzamides that serve as valuable scaffolds in medicinal chemistry and chemical biology. Its structure features a hydroxybenzamide moiety, which is a key pharmacophore in various bioactive molecules. Preliminary research on structurally similar salicylic acid derivatives (N-cyclohexyl-2-hydroxybenzamide) has demonstrated promising in vitro antifungal activity against pathogenic Candida species, including C. albicans and C. tropicalis . This suggests potential for this compound as a starting point for developing novel antifungal agents. Furthermore, related N-benzoyl-2-hydroxybenzamide compounds have shown significant anti-protozoal activity, exhibiting potent effects against Plasmodium falciparum (malaria) and Leishmania donovani, indicating the broader potential of this chemical class in infectious disease research . The amide linkage itself is a fundamental building block in organic synthesis, from the development of polymers to the construction of complex peptidomimetics and foldamers . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, using personal protective equipment and following relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12-8-6-10(7-9-12)13(16)14-11-4-2-1-3-5-11/h6-9,11,15H,1-5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVXGCOKTNQCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Cyclohexyl 4 Hydroxybenzamide

Established Synthetic Routes to N-cyclohexyl-4-hydroxybenzamide

The synthesis of this compound is primarily achieved through well-established amidation reactions that form the core of its production. These methods focus on the efficient creation of the amide bond between a carboxylic acid and an amine.

Amidation Reactions and Coupling Agent Strategies

The most common and direct method for synthesizing this compound involves the reaction of 4-hydroxybenzoic acid with cyclohexylamine (B46788). This transformation requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. This is typically accomplished using coupling agents.

Prominent coupling agents used in this synthesis include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by cyclohexylamine to form the desired amide. The reaction is often performed in the presence of an auxiliary nucleophile like 4-dimethylaminopyridine (B28879) (DMAP) to enhance reaction rates. nih.gov

An alternative, classic strategy involves converting 4-hydroxybenzoic acid into a more reactive acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-hydroxybenzoyl chloride is then reacted with cyclohexylamine, usually in the presence of a base such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. nih.gov

A third approach utilizes phosphine-based reagents. For instance, the combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) can mediate the amidation of carboxylic acids with amines, offering another route to the target compound. rsc.org

Table 1: Common Coupling Agents and Reagents for this compound Synthesis

Reagent/System Role Starting Materials Byproducts
DCC (N,N'-dicyclohexylcarbodiimide) Coupling Agent 4-hydroxybenzoic acid, cyclohexylamine Dicyclohexylurea (DCU)
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) Coupling Agent 4-hydroxybenzoic acid, cyclohexylamine Water-soluble urea
Thionyl Chloride (SOCl₂) + Base Acyl Chloride Formation 4-hydroxybenzoic acid, cyclohexylamine SO₂, HCl

Optimization of Reaction Conditions and Solvent Selection

Optimizing the synthesis of this compound is crucial for maximizing yield and purity. Key factors include the choice of solvent, reaction temperature, and stoichiometry of the reactants.

Solvent selection plays a significant role in reaction efficiency. Aprotic solvents are generally preferred. Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are commonly employed for coupling reactions involving DCC or EDC. Chloroform or ethyl acetate (B1210297) are suitable for reactions involving the acid chloride route. The choice of solvent can influence reagent solubility, reaction kinetics, and the ease of product purification.

Temperature control is another critical parameter. Most coupling reactions are initiated at cooler temperatures (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions, before being allowed to warm to room temperature. rsc.orgescholarship.org Reactions via the acid chloride pathway may be conducted at room temperature or under reflux to ensure completion. The stoichiometric ratio of the coupling agent and base is also fine-tuned; for example, using a slight excess of the amine and coupling agent can help drive the reaction to completion, but can also complicate purification. rsc.org

Novel Approaches in Benzamide (B126) Synthesis Relevant to the Compound

Recent advances in organic synthesis offer new, more efficient, and sustainable methods for amide bond formation that are applicable to the synthesis of this compound.

Catalytic Systems in Amide Bond Formation

Modern synthetic chemistry is moving away from stoichiometric activators towards catalytic systems to improve atom economy and reduce waste. Lewis acid catalysts have shown promise in promoting the direct amidation of carboxylic acids with amines. researchgate.net For instance, catalysts like niobic acid (Nb₂O₅) have demonstrated high activity and tolerance to basic functional groups and the water byproduct, making them suitable for this type of transformation. researchgate.net Such heterogeneous catalysts offer the additional advantage of easy separation and reusability. researchgate.net

Palladium-based catalytic systems have also been developed for related syntheses, such as the reductive carbonylation of nitroaromatics. mdpi.com While a different starting material, this highlights the power of transition metal catalysis to construct complex amides in one pot from simple precursors, a strategy that could potentially be adapted. mdpi.com

Green Chemistry Principles and Sustainable Synthesis Methods

The principles of green chemistry are increasingly influencing synthetic design. kahedu.edu.inresearchgate.net For the synthesis of this compound, this involves several considerations.

Atom Economy : Designing reactions to maximize the incorporation of all starting materials into the final product is a core principle. researchgate.net Catalytic direct amidation is superior to methods using stoichiometric coupling agents or the acid chloride route in this regard, as the latter generate significant waste (e.g., dicyclohexylurea or salts). researchgate.net

Safer Solvents : Efforts are made to replace hazardous solvents like dichloromethane and DMF with greener alternatives. researchgate.net Water, ethanol, or solvent-free (neat) conditions are being explored for various amidation reactions. researchgate.netresearchgate.net

Alternative Energy Sources : The use of microwave irradiation or ultrasound energy can dramatically reduce reaction times and energy consumption compared to conventional heating. kahedu.edu.inresearchgate.net

CO₂ Utilization : While not yet standard for this specific synthesis, research into using CO₂ as a renewable C1 source is a major goal in green chemistry. kahedu.edu.in Surfactants designed for use in supercritical CO₂ could one day replace traditional organic solvents. kahedu.edu.in

Derivatization Strategies and Analog Synthesis of this compound

The structure of this compound offers several sites for chemical modification to produce derivatives and analogs with potentially new properties. The phenolic hydroxyl group and the aromatic ring are primary targets for derivatization.

The hydroxyl group can undergo O-alkylation to form ethers or acylation to form esters. researchgate.net For example, reaction with an alkyl halide in the presence of a base would yield an O-alkylated derivative. researchgate.net The hydroxyl group can also be oxidized to a quinone-type structure under specific conditions.

Analog synthesis involves modifying the core structure. Researchers have synthesized related compounds by altering the substituents on the benzoyl ring or changing the N-alkyl group. Examples include:

N-cyclohexyl-3,5-dimethoxy-4-hydroxy-benzamide : An analog with additional methoxy (B1213986) groups on the aromatic ring. ontosight.ai

N-[4-(alkyl)cyclohexyl]-substituted benzamides : Analogs where the cyclohexyl ring itself is substituted, for example, with tert-butyl or ethyl groups. nih.gov

N-Benzoyl-2-hydroxybenzamides : Structural isomers and analogs where the hydroxyl group is at a different position on the benzoyl ring. nih.gov

N-(cyclohexylmethyl)-4-hydroxybenzamide : An analog where a methylene (B1212753) spacer is inserted between the amide nitrogen and the cyclohexyl ring. evitachem.com

These derivatization and analog synthesis strategies are crucial for exploring structure-activity relationships in fields like medicinal chemistry and materials science. nih.govnih.gov

Chemical Modification at the Hydroxyl Moiety

The hydroxyl group on the benzamide ring is a key site for chemical modification.

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can be employed for this transformation. The major products of this reaction are 4-hydroxybenzaldehyde (B117250) or derivatives of 4-hydroxybenzoic acid.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxyl group into a good leaving group, facilitating its replacement by various nucleophiles.

Protection: The hydroxyl group can be protected using various protecting groups to allow for selective reactions at other positions of the molecule. Phenol protecting groups are well-established in organic synthesis for this purpose. google.com

Modifications on the N-Cyclohexyl Moiety

The N-cyclohexyl group imparts lipophilicity to the molecule and can also be a site for structural alterations. While direct modifications on the cyclohexyl ring of this compound are not extensively detailed in the provided results, analogous structures suggest possibilities. For instance, in related compounds, the cyclohexyl group has been part of a larger, more complex ring system, indicating the potential for building upon this moiety. acs.org

Functionalization of the Benzamide Aromatic Ring

The aromatic ring of the benzamide offers several positions for functionalization, which can significantly alter the compound's properties.

Halogenation: The aromatic ring can be halogenated. For example, bromination or chlorination can be carried out in glacial acetic acid or an inert organic solvent, sometimes in the presence of a catalyst like iron. google.com

Introduction of Other Substituents: The synthesis of analogs with additional substituents on the aromatic ring, such as methoxy groups, has been documented for similar benzamide structures. ontosight.ai For instance, N-cyclohexyl-3,5-dimethoxy-4-hydroxy-benzamide has been synthesized, indicating that the aromatic ring can be further functionalized. ontosight.ai

Mechanistic Investigations of this compound Synthetic Pathways

Table 1: Summary of Chemical Modifications on this compound

Modification Site Reaction Type Reagents/Conditions Resulting Functional Group/Product Reference
Hydroxyl MoietyOxidationKMnO₄ or CrO₃ in acidic conditionsKetone or Aldehyde
Hydroxyl MoietySubstitutionSOCl₂ or PBr₃ followed by nucleophileVarious substituted benzamides
Hydroxyl MoietyProtectionPhenol protecting groupsProtected hydroxyl group google.com
Benzamide Aromatic RingHalogenationBromine or chlorine in acetic acidHalogenated aromatic ring google.com
Benzamide Aromatic RingIntroduction of SubstituentsSynthesis from substituted precursorse.g., Methoxy groups ontosight.ai

Advanced Structural Characterization and Spectroscopic Analysis of N Cyclohexyl 4 Hydroxybenzamide

Elucidation of Molecular Structure via High-Resolution Spectroscopic Techniques

A multi-faceted spectroscopic approach is employed to unambiguously determine the molecular structure of N-cyclohexyl-4-hydroxybenzamide, providing detailed information on its atomic connectivity, functional groups, and conformational aspects.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. While specific experimental spectra for this compound are not publicly available, a detailed analysis can be extrapolated from the well-documented spectra of its constituent moieties and closely related analogs, such as 4-hydroxybenzoic acid and various N-substituted benzamides.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-hydroxybenzoyl group and the aliphatic protons of the cyclohexyl ring.

Aromatic Region: The para-substituted benzene (B151609) ring will give rise to a characteristic AA'BB' splitting pattern. The protons ortho to the hydroxyl group (H-3 and H-5) are anticipated to appear as a doublet at approximately 6.85 ppm, while the protons ortho to the amide group (H-2 and H-6) are expected to resonate further downfield as a doublet around 7.60 ppm due to the deshielding effect of the carbonyl group. A broad singlet for the phenolic hydroxyl proton (4-OH) is also expected, with its chemical shift being concentration and solvent dependent.

Amide Proton: The amide proton (N-H) is predicted to appear as a broad singlet or a doublet (if coupled to the adjacent cyclohexyl proton) in the region of 6.00-8.00 ppm. Its chemical shift and multiplicity can be influenced by solvent and temperature.

Cyclohexyl Protons: The cyclohexyl ring protons will produce a series of complex multiplets in the upfield region of the spectrum, typically between 1.13 and 3.94 ppm. The methine proton attached to the nitrogen atom (H-1') would be the most downfield of this group, appearing as a multiplet. The remaining methylene (B1212753) protons of the cyclohexyl ring will resonate as overlapping multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework of the molecule.

Aromatic and Carbonyl Carbons: The carbonyl carbon of the amide group is expected to be the most downfield signal, appearing around 165-175 ppm. The aromatic carbons will resonate in the 115-165 ppm range. The carbon bearing the hydroxyl group (C-4) is anticipated at a higher chemical shift (around 165.29 ppm) compared to the other aromatic carbons. The ipso-carbon (C-1) attached to the amide group is expected around 134.91 ppm, while the carbons ortho (C-2, C-6) and meta (C-3, C-5) to the amide will have distinct chemical shifts.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring are expected to appear in the aliphatic region of the spectrum, typically between 25 and 50 ppm. The carbon directly attached to the nitrogen (C-1') will be the most downfield of this set.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the assignments made from 1D NMR spectra. COSY would reveal the coupling relationships between adjacent protons, aiding in the assignment of the complex cyclohexyl spin system. HSQC would correlate each proton with its directly attached carbon, while HMBC would provide information about longer-range (2-3 bond) C-H correlations, confirming the connectivity between the 4-hydroxybenzoyl and cyclohexyl moieties.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-165.0 - 175.0
C-1-~135.0
C-2, C-6~7.60 (d)~129.0
C-3, C-5~6.85 (d)~115.0
C-4-~165.0
4-OHVariable (broad s)-
N-H6.0 - 8.0 (broad s or d)-
C-1'~3.90 (m)45.0 - 50.0
C-2', C-6'1.1 - 2.0 (m)25.0 - 35.0
C-3', C-5'1.1 - 2.0 (m)25.0 - 35.0
C-4'1.1 - 2.0 (m)25.0 - 35.0

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

FT-IR Spectroscopy: The infrared spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amide is expected to appear as a sharp to medium band around 3300-3500 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations are anticipated to be observed as a series of weak bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl group will appear as strong bands below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong and characteristic absorption band for the amide carbonyl (C=O) stretching, known as the Amide I band, is expected in the region of 1630-1680 cm⁻¹.

N-H Bending and C-N Stretching (Amide II): The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is anticipated to appear around 1510-1570 cm⁻¹.

C-O Stretching: The C-O stretching of the phenolic hydroxyl group is expected to be observed in the region of 1200-1300 cm⁻¹.

Aromatic C=C Stretching: The aromatic ring C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong bands for the aromatic ring vibrations and the C=C bonds. The C=O stretching vibration would also be Raman active. The symmetric stretching of the cyclohexyl ring would likely produce a characteristic Raman signal.

Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies for this compound
Functional GroupPredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H Stretch (Phenolic)3200-3600 (broad)Weak
N-H Stretch (Amide)3300-3500 (sharp/medium)Medium
Aromatic C-H Stretch>3000 (weak)Strong
Aliphatic C-H Stretch<3000 (strong)Strong
C=O Stretch (Amide I)1630-1680 (strong)Strong
N-H Bend/C-N Stretch (Amide II)1510-1570 (medium)Medium
Aromatic C=C Stretch1450-1600 (variable)Strong
C-O Stretch (Phenolic)1200-1300 (strong)Medium

High-Resolution Mass Spectrometry (HRMS) for Fragment Analysis and Molecular Formula Confirmation

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₇NO₂), the expected exact mass would be calculated and compared to the experimentally determined value, allowing for unambiguous confirmation of the molecular formula.

The fragmentation pattern in the mass spectrum would provide further structural information. Key fragmentation pathways would likely involve:

Alpha-cleavage at the amide bond, leading to the formation of the 4-hydroxybenzoyl cation (m/z 121) and the cyclohexylaminyl radical.

Cleavage of the N-cyclohexyl bond , resulting in the formation of a cyclohexyl cation (m/z 83) or a related fragment.

Loss of water from the molecular ion is also a possibility.

The observation of these characteristic fragment ions would provide strong evidence for the proposed structure.

Solid-State Structural Analysis

The arrangement of molecules in the solid state is crucial for understanding a compound's physical properties. While direct experimental data for this compound is limited, valuable insights can be gained from the crystal structures of closely related compounds.

X-ray Crystallography of this compound and its Crystalline Forms

A search of the Cambridge Structural Database (CSD) did not yield a crystal structure for this compound. However, the crystal structure of the closely related compound, N-cyclohexyl-3-hydroxy-4-methoxybenzamide , has been reported researchgate.net. This structure reveals key features that are likely to be present in the crystal packing of this compound.

In the reported structure, the molecule crystallizes in a monoclinic space group. The amide group and the aromatic ring are not coplanar, exhibiting a significant dihedral angle. The crystal packing is dominated by intermolecular hydrogen bonds. It is highly probable that this compound would also exhibit extensive hydrogen bonding in the solid state, involving the phenolic hydroxyl group and the amide N-H as hydrogen bond donors, and the carbonyl oxygen and the hydroxyl oxygen as hydrogen bond acceptors. These interactions would likely lead to the formation of one-, two-, or three-dimensional networks.

Polymorphism and Co-crystallization Studies

Polymorphism: Benzamide (B126) and its derivatives are known to exhibit polymorphism, the ability to exist in multiple crystalline forms with different physical properties. Studies on benzamide itself have identified several polymorphs, highlighting the subtle interplay of intermolecular forces that govern crystal packing. Given this precedent, it is plausible that this compound could also exist in different polymorphic forms. The identification and characterization of such polymorphs would be crucial for controlling the solid-state properties of the material. Factors such as solvent of crystallization, temperature, and cooling rate could influence which polymorph is obtained.

Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular species (a co-former) into the crystal lattice. 4-Hydroxybenzoic acid, a structural component of the target molecule, is a well-known co-former in crystal engineering. It has been shown to form co-crystals with various active pharmaceutical ingredients. The presence of both a hydrogen bond donor (hydroxyl group) and an acceptor (carbonyl group) in this compound makes it an excellent candidate for forming co-crystals with other molecules that possess complementary hydrogen bonding functionalities. Such co-crystals could potentially exhibit altered solubility, stability, and other important material properties.

Theoretical and Computational Chemistry of N Cyclohexyl 4 Hydroxybenzamide

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of N-cyclohexyl-4-hydroxybenzamide. These methods provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For derivatives of this compound, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to optimize the molecular geometry and minimize its energy. researchgate.netresearchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule. For instance, in related benzamide (B126) derivatives, DFT calculations have been used to determine bond lengths and angles, which are then compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netacs.org The optimization process ensures that the calculated properties correspond to a stable molecular conformation. uoa.gr

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Reactivity Indices)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For example, in a related benzohydrazide (B10538) derivative, the HOMO and LUMO energies were calculated to understand charge transfer within the molecule. researchgate.net

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as chemical hardness, softness, and the electrophilicity index, which provide further insights into the molecule's reactivity. researchgate.netresearchgate.net

Below is a table showcasing representative HOMO-LUMO energy values for a related benzofuran (B130515) derivative, illustrating the application of FMO analysis.

Molecular OrbitalEnergy (eV)
EHOMO-6.3
ELUMO-1.68
Energy Gap (ΔE)4.62

This data is for a related benzofuran derivative and is presented for illustrative purposes. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netacs.org The MEP map displays regions of varying electrostatic potential on the electron density surface. acs.org Different colors represent different potential values; typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. acs.orgresearchgate.net

For benzamide derivatives, MEP analysis helps identify the most likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.netiucr.org For example, the negative potential is often localized around the oxygen atom of the carbonyl group, making it a likely hydrogen bond acceptor. acs.org This information is crucial for understanding how the molecule might interact with biological targets or other molecules. researchgate.netiucr.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The presence of the flexible cyclohexyl ring and the rotatable bond between the phenyl ring and the amide group allows the molecule to adopt various conformations. uoa.griucr.org

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. uoa.gr By simulating the motion of atoms and molecules, MD can provide insights into the conformational flexibility and stability of this compound in different environments, such as in solution. uoa.gr These simulations can reveal the preferred conformations of the molecule and the energy barriers between them. uoa.gr For instance, MD studies on similar compounds have been used to understand how the molecule behaves in different solvents, which can influence its biological activity. uoa.gr

Computational Prediction of Molecular Interactions

Computational methods are extensively used to predict how this compound might interact with other molecules, particularly proteins.

Molecular Docking Studies for Protein-Ligand Binding Hypotheses (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. d-nb.inforesearchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to hypothesize their mechanism of action. researchgate.netnih.gov

In the case of this compound, molecular docking studies can be performed to predict its binding affinity and mode of interaction with various protein targets. The hydroxyl group and the amide linkage in the molecule are capable of forming hydrogen bonds, while the cyclohexyl and phenyl groups can engage in hydrophobic interactions, all of which contribute to binding. For example, in studies of similar amide derivatives, docking has been used to identify key interactions with the active sites of enzymes, providing a basis for understanding their biological activity. uoa.grnih.gov The results of docking studies are often expressed as a docking score, which estimates the binding free energy. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound is conducive to a variety of intermolecular interactions that govern its solid-state packing and its binding characteristics with biological macromolecules. The primary forces at play are hydrogen bonding and hydrophobic interactions, with potential for weaker π-π stacking.

The hydroxyl (-OH) group on the phenyl ring and the amide (-CONH-) linkage are the principal sites for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen atom). Similarly, the amide group's N-H moiety is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These capabilities allow for the formation of robust intermolecular networks. In crystal structures of related benzamides, it is common to observe the formation of one-dimensional polymeric chains through intermolecular O-H⋯O hydrogen bonds.

The cyclohexyl group, being a bulky and non-polar aliphatic ring, contributes significantly to the molecule's hydrophobic character. This group promotes hydrophobic interactions, which are crucial for binding to non-polar pockets within enzymes or receptors.

A summary of the potential intermolecular interactions is presented in the table below.

Interaction TypeParticipating MoietyRole
Hydrogen Bonding Phenolic -OHDonor and Acceptor
Amide N-HDonor
Amide C=OAcceptor
Hydrophobic Interactions Cyclohexyl RingHydrophobic Anchor
π-Interactions Phenyl RingPotential for π-π Stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistically derived mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR frameworks serve as a predictive tool to estimate the biological activity of untested analogues, thereby guiding the synthesis of new compounds with potentially improved potency. nih.govnih.gov The fundamental principle is that variations in the structural or physicochemical properties of the molecules within a series are responsible for the observed differences in their biological effects.

The development of a QSAR model involves a dataset of compounds with known biological activities. For hydroxybenzamide analogues, this could include activities like enzyme inhibition or antimicrobial effects. researchgate.netresearchgate.net The goal is to build a model that can reliably predict the activity of new derivatives, streamlining the drug discovery process by prioritizing the most promising candidates for synthesis and testing. nih.gov Both 2D- and 3D-QSAR models have been successfully applied to series of hydroxybenzamide analogues to understand the structural requirements for their biological actions. researchgate.net

Development of Theoretical Descriptors and Statistical Models

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and the application of suitable statistical methods.

Theoretical Descriptors: Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound derivatives, these can be categorized as:

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (log Kow or log P) is a crucial descriptor, quantifying the molecule's lipophilicity, which influences its ability to cross cell membranes. europa.eu

Topological Descriptors: These indices (e.g., Balaban J, kappa shape indices) describe the connectivity and branching of the molecular skeleton. nih.gov

Electronic Descriptors: These relate to the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can be calculated using methods like Density Functional Theory (DFT). These descriptors are relevant for understanding reactivity.

Steric/Geometrical Descriptors: Parameters like molecular weight, molecular volume, and the number of rotatable bonds describe the size and flexibility of the molecule. nih.gov

Statistical Models: Once descriptors are calculated for a series of compounds, statistical methods are used to build the correlative model. Common methods include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of the most relevant descriptors. europa.eu

Genetic Function Approximation (GFA): An evolutionary algorithm-based method that can build more complex models by selecting the optimal combination of descriptors. nih.gov

Artificial Neural Networks (ANN): A non-linear modeling technique that can capture more complex relationships between descriptors and activity, often providing superior predictive power compared to linear methods. oup.com

The validity of a QSAR model is assessed using statistical parameters like the coefficient of determination (R²) for the training set and the cross-validated coefficient (q²) for internal validation. nih.govresearchgate.net

In Silico Prediction of Molecular Attributes Relevant to Biological Systems

In silico methods use computational simulations to predict the properties of molecules, providing insights into their potential behavior in a biological environment before they are synthesized. This is a key component of modern drug discovery and risk assessment. mdpi.comnih.gov

For this compound and its derivatives, in silico tools can predict a range of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. d-nb.inforesearchgate.net For example, computational chemistry can be used to predict key parameters such as lipophilicity (Log P), aqueous solubility, blood-brain barrier (BBB) penetration, and potential for inhibiting key metabolic enzymes like cytochrome P450. d-nb.inforesearchgate.net Molecular docking, another powerful in silico technique, can predict the binding mode and affinity of the compound to a specific protein target, helping to elucidate its mechanism of action. nih.govcranfield.ac.uk

The table below presents a sample of in silico predicted properties for a series of hypothetical benzamide derivatives, illustrating the type of data generated in such studies. d-nb.inforesearchgate.net

CompoundMW ( g/mol )A log PH-bond AcceptorsH-bond DonorsRotatable BondsPredicted BBB Penetration
Derivative A 354.43.8425Medium
Derivative B 368.44.2426Medium
Derivative C 412.54.9517Low
Derivative D 340.43.5324High

These computational predictions are invaluable for identifying candidates that are likely to have favorable pharmacokinetic profiles and for flagging potential liabilities early in the discovery process. researchgate.net

Mechanistic Investigations of Biological Interactions in Vitro and Cellular Models Non Clinical Focus

Modulation of Enzyme Activities and Kinetic Studies

There is no available research detailing the modulation of enzyme activities or providing kinetic studies for N-cyclohexyl-4-hydroxybenzamide.

Inhibition or Activation of Specific Enzymes (e.g., Protein Kinases, N-Myristoyltransferase)

No studies were identified that investigated the inhibitory or activating effects of this compound on specific enzymes such as protein kinases or N-Myristoyltransferase.

Detailed Mechanistic Enzymatic Studies

Detailed mechanistic studies on the enzymatic interactions of this compound are not present in the current body of scientific literature.

Receptor Binding and Ligand-Target Recognition at the Molecular Level

Information on the receptor binding profile and the molecular basis of ligand-target recognition for this compound is not available.

Affinity and Selectivity Profiling in In Vitro Assays

There are no published in vitro assay data detailing the binding affinity or selectivity of this compound for any biological receptors.

Understanding Molecular Basis of Interaction with Receptors (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The molecular basis of interaction, including specific bonds such as hydrogen bonding or hydrophobic interactions between this compound and any receptor, has not been described in the available literature.

Cellular Pathway Modulation in In Vitro Systems

No in vitro studies have been published that describe the modulation of any cellular pathways by this compound.

Effects on Cell Proliferation and Apoptosis Mechanisms in Specific Cell Lines

While direct studies on this compound's effects on cell proliferation and apoptosis are not extensively documented, research on related benzamide (B126) and hydroxybenzoic acid derivatives suggests potential for pro-apoptotic activity. Histone deacetylase (HDAC) inhibitors, a class of compounds that can include benzamide structures, have been shown to induce apoptosis in various cancer cell lines. For instance, certain 4-amino-N-hydroxy-benzamides are known to arrest growth and promote apoptosis in cancer cells. google.com The mechanism often involves the induction of cell cycle arrest and the modulation of pro- and anti-apoptotic proteins. google.com

Studies on hydroxybenzoate complexes have demonstrated that these compounds can exert cytotoxic activity in a concentration-dependent manner. For example, in human fibrosarcoma HT-1080 cells, these complexes have been shown to inhibit cell proliferation and induce apoptosis. This is achieved by modulating the expression of anti-apoptotic proteins like Bcl-2 and inducing pro-apoptotic proteins such as Bax and p53.

Furthermore, a class of STAT5 (Signal Transducer and Activator of Transcription 5) inhibitors, which includes a complex 2-hydroxybenzoic acid derivative, has been shown to induce apoptosis in human leukemia cells with IC₅₀ values around 20 μM. nih.gov This activity was linked to the suppression of STAT5 phosphorylation and its target genes. nih.gov Given that this compound shares structural motifs with these compounds, it is plausible that it may exhibit similar effects on cell proliferation and apoptosis, although specific studies are required for confirmation.

Investigation of Intracellular Signaling Pathways (e.g., Reporter Gene Assays)

Currently, there is a lack of specific research employing methods such as reporter gene assays to investigate the effects of this compound on intracellular signaling pathways. Reporter gene assays are valuable tools for understanding how a compound can modulate specific transcriptional activities and signaling cascades within a cell. The absence of such data for this compound indicates a gap in the understanding of its molecular mechanisms of action.

Antimicrobial Mechanisms of Action in Model Organisms (In Vitro)

Direct studies on the antibacterial properties of this compound are limited. However, research on the broader class of N-phenylbenzamides has demonstrated antibacterial activity. These compounds have been shown to inhibit the growth of both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. mdpi.com The antibacterial activity of phenolic acids, including 4-hydroxybenzoic acid—a structural component of this compound—is generally more potent against Gram-positive than Gram-negative bacteria. nih.gov

Compound ClassBacterial StrainActivity Noted
N-phenylbenzamidesStaphylococcus aureusGrowth inhibition
N-phenylbenzamidesEscherichia coliGrowth inhibition
Phenolic AcidsGram-positive bacteriaGenerally stronger activity
Phenolic AcidsGram-negative bacteriaGenerally weaker activity

There is evidence of antifungal activity in compounds structurally similar to this compound. A study on salicylic (B10762653) acid (2-hydroxybenzoic acid) derivatives found that N-cyclohexyl-2-hydroxybenzamide, a positional isomer of the target compound, exhibited the best antifungal profile among the tested derivatives. mdpi.com It showed a Minimum Inhibitory Concentration (MIC) of 570.05 μM against most of the tested strains of Candida. mdpi.com The study also suggested that the mechanism of action does not involve altering the cell wall or plasma membrane functions in Candida species. mdpi.com

Additionally, N-phenylbenzamides have been reported to possess antifungal properties, inhibiting the growth of Candida albicans. mdpi.com This suggests that the benzamide scaffold itself can contribute to antifungal activity. Another related class of compounds, N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamides, has also shown promising anti-Candida activity. nih.gov

CompoundFungal StrainMIC (μM)
N-cyclohexyl-2-hydroxybenzamideCandida spp.570.05

There is currently a lack of available scientific literature detailing the antiparasitic activity of this compound or its close analogues against parasites such as Leishmania, Trypanosoma, or Plasmodium. While other nitrogen-containing heterocyclic compounds and benzimidazole (B57391) derivatives have been investigated for such properties, specific data for the this compound scaffold is not present in the reviewed sources. nih.gov

Antioxidant Mechanisms (In Vitro Radical Scavenging Assays)

The antioxidant potential of this compound can be inferred from the known properties of its phenolic constituents. The 4-hydroxybenzoic acid moiety is a phenolic compound, and such compounds are well-known for their ability to act as antioxidants by scavenging free radicals. nih.gov

Investigation of Molecular Stability and Chemical Reactivity in Controlled Biological Milieu (In Vitro)

The molecular stability and chemical reactivity of this compound under controlled in vitro biological conditions are critical determinants of its potential biological interactions. Investigations in simulated biological environments provide foundational knowledge on its persistence, degradation pathways, and potential to interact with biological molecules.

Molecular Stability

The inherent stability of the this compound structure is centered on the robustness of its amide bond. Generally, amide bonds are relatively stable to hydrolysis at physiological pH (around 7.4). However, their susceptibility to cleavage can be influenced by enzymatic activity present in biological matrices.

Hydrolytic Stability:

In aqueous buffer solutions designed to mimic physiological pH, this compound is expected to exhibit considerable stability. The primary non-enzymatic degradation pathway for this compound is the hydrolysis of the amide linkage, which would yield 4-hydroxybenzoic acid and cyclohexylamine (B46788). This reaction is typically slow under neutral pH conditions but can be catalyzed by acidic or basic conditions.

Simulated Gastric Fluid (SGF): In the highly acidic environment of SGF (typically pH 1.2 to 3.0), the rate of acid-catalyzed hydrolysis of the amide bond may be accelerated.

Simulated Intestinal Fluid (SIF): In the slightly alkaline conditions of SIF (typically pH 6.8 to 7.4), base-catalyzed hydrolysis could occur, although this is generally a slower process for amides compared to acid-catalyzed hydrolysis.

Enzymatic Stability:

The primary focus of in vitro stability studies in a biological context is the compound's susceptibility to metabolism by enzymes, particularly those found in the liver, which is the principal site of drug metabolism.

Plasma Stability: The stability of this compound in plasma is a key parameter. Plasma contains various esterases and amidases that can potentially hydrolyze the amide bond. Studies with N-substituted benzamides have shown that the rate of hydrolysis can be species-dependent due to differences in plasma enzyme profiles.

Microsomal Stability: Liver microsomes are a common in vitro tool as they contain a high concentration of cytochrome P450 (CYP450) enzymes, which are major players in the phase I metabolism of many xenobiotics. The metabolism of this compound in the presence of liver microsomes could involve several pathways:

Hydroxylation: The aromatic ring or the cyclohexyl moiety are potential sites for hydroxylation reactions mediated by CYP450 enzymes.

N-dealkylation: Cleavage of the bond between the nitrogen and the cyclohexyl group is another possible metabolic route.

Amide Hydrolysis: While primarily mediated by amidases, some CYP450 enzymes can also contribute to amide bond cleavage.

The stability of a compound in a microsomal assay is often reported as the half-life (t½) and intrinsic clearance (CLint).

Parameter Description Significance
Half-life (t½) The time required for the concentration of the compound to decrease by half.A shorter half-life indicates lower stability and more rapid metabolism.
Intrinsic Clearance (CLint) The measure of the metabolic capacity of the liver for a compound, independent of blood flow.A higher intrinsic clearance suggests that the compound is efficiently metabolized by the liver.

Chemical Reactivity

The chemical reactivity of this compound in a biological milieu is largely dictated by its functional groups: the phenolic hydroxyl group, the amide linkage, and the aromatic ring.

Reactions involving the Phenolic Hydroxyl Group:

The hydroxyl group on the benzene (B151609) ring is a site for potential phase II metabolic reactions.

Glucuronidation: The hydroxyl group can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), a major pathway for increasing water solubility and facilitating excretion.

Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the addition of a sulfonate group to the hydroxyl moiety.

Reactivity of the Amide Bond:

As previously discussed, the amide bond is susceptible to hydrolytic cleavage. This can be a significant pathway for the breakdown of the molecule, leading to its inactivation.

Reactions involving the Aromatic Ring:

The electron-donating nature of the hydroxyl group activates the aromatic ring, making it more susceptible to electrophilic substitution. In a biological context, this could translate to oxidative metabolism by CYP450 enzymes, leading to the formation of hydroxylated metabolites.

Potential for Covalent Binding:

A critical aspect of chemical reactivity is the potential for a compound or its metabolites to form covalent bonds with biological macromolecules, such as proteins and DNA. This can be a mechanism of toxicity. For this compound, the formation of reactive intermediates during its metabolism, for instance, through the generation of quinone-type species from the phenolic moiety, could lead to covalent adduction with nucleophilic residues on proteins.

Structure Activity Relationship Sar Studies of N Cyclohexyl 4 Hydroxybenzamide Derivatives

Systematic Exploration of Structural Variations and Their Impact on Biological Interactions

Systematic structural variations of the N-cyclohexyl-4-hydroxybenzamide scaffold have provided valuable insights into its structure-activity relationship (SAR). The core structure consists of a benzamide (B126) backbone with a cyclohexyl group attached to the amide nitrogen and a hydroxyl group at the para position of the benzoyl ring. This arrangement provides a balance of moderate polarity from the hydroxyl group and lipophilicity from the cyclohexyl moiety.

Research has shown that modifications at different positions of this scaffold can significantly alter its biological profile. For instance, in the context of histone deacetylase 6 (HDAC6) inhibitors, derivatives with para-substituted N-hydroxybenzamides demonstrated good inhibitory activities, while meta-substituted analogues were less active. nih.gov The nature of the substituent on the cyclohexyl ring and the benzamide ring plays a critical role in determining the compound's interaction with biological targets.

Furthermore, studies on related benzamide derivatives have highlighted the importance of the substituent's electronic properties. For example, comparing derivatives with electron-withdrawing groups (like chlorine) versus electron-donating groups (like methoxy) can reveal their impact on bioactivity. The replacement of the phenyl ring with alkyl, vinyl, or heteroaryl groups has also been explored, with a strongly hydrophobic group often being favorable for certain biological activities. jst.go.jp

The following table summarizes the impact of systematic variations on the biological activity of this compound and related derivatives:

Compound/Derivative Structural Variation Impact on Biological Interaction
This compoundCore scaffoldThe hydroxyl group enhances hydrogen-bonding, while the cyclohexyl group contributes to hydrophobic interactions.
Para-substituted N-hydroxybenzamidesSubstitution at the para position of the benzamideGenerally exhibit good HDAC6 inhibitory activities. nih.gov
Meta-substituted N-hydroxybenzamidesSubstitution at the meta position of the benzamideShow reduced HDAC6 inhibitory activity compared to para-substituted analogues. nih.gov
Derivatives with hydrophobic groupsIntroduction of strongly hydrophobic groupsCan be favorable for certain activities, such as antitubercular activity. jst.go.jp

Identification of Key Pharmacophoric Elements and Their Contributions to Activity

The key pharmacophoric elements of this compound derivatives are crucial for their biological activity. These elements include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the amide carbonyl), a hydrophobic region (the cyclohexyl ring), and an aromatic ring (the benzoyl group).

The hydroxyl group at the para position is a critical feature, enhancing the molecule's ability to form hydrogen bonds with target proteins, such as enzymes or receptors. This interaction is often essential for modulating the activity of these biological targets. The amide linkage itself provides a rigid backbone and can also participate in hydrogen bonding.

The cyclohexyl group contributes significantly to the molecule's hydrophobicity, which can enhance its binding affinity to hydrophobic pockets within proteins or facilitate its transport across lipid membranes. The conformation of the cyclohexyl ring, typically a chair conformation, helps to minimize steric strain and optimize interactions with the binding site.

In the context of antitubercular agents, the ortho-bromophenol moiety has been identified as a key pharmacophore, with the meta-amido linker also being important for activity. jst.go.jp This highlights how specific substitutions can introduce new pharmacophoric elements that dictate the compound's biological target and efficacy.

Influence of Substituent Effects on Molecular Recognition and Biological Activity

The electronic and steric effects of substituents on the this compound scaffold have a profound influence on molecular recognition and, consequently, biological activity.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the benzoyl ring can alter the electron density of the aromatic system and the acidity of the hydroxyl group. For instance, an electron-donating group like a methoxy (B1213986) (-OCH3) group can enhance lipophilicity compared to a hydroxyl group and may improve metabolic stability. Conversely, an electron-withdrawing group like chlorine (-Cl) can increase the electrophilicity of the molecule. Studies on some benzamide derivatives have shown that both electron-donating and electron-withdrawing groups can lead to good biological activity, indicating that the electronic nature of the substituent is not always the sole determinant of potency. jst.go.jp

Steric Effects: The size and shape of substituents can impact how the molecule fits into the binding pocket of a biological target. Increased steric bulk at certain positions can lead to either enhanced or diminished activity, depending on the specific interactions. For example, in some benzamide analogues, increased steric bulk at the 4'-position has been linked to increased uterine stimulation in vivo. acs.org The replacement of a phenyl group with smaller alkyl or vinyl groups has been shown to significantly decrease activity in some cases, suggesting that a certain level of bulk and hydrophobicity is required for optimal interaction. jst.go.jp

The following table illustrates the influence of different substituents on the properties and activities of benzamide derivatives:

Substituent Position Effect on Physicochemical Properties Potential Impact on Biological Activity
-OH (hydroxyl)paraHigh polarity, enhances hydrogen-bonding. Potential antioxidant activity, key for interaction with enzymes/receptors.
-OCH3 (methoxy)paraEnhanced lipophilicity compared to -OH, electron-donating. May improve metabolic stability.
-Cl (chloro)paraElectron-withdrawing, increases electrophilicity. Can influence binding affinity and reactivity.
-CH3 (methyl)paraIncreased lipophilicity. Can enhance hydrophobic interactions.

Design Principles for Analogues with Modulated Biological Attributes

The insights gained from SAR studies provide a foundation for the rational design of this compound analogues with specific, modulated biological attributes. nih.gov Key design principles include:

Target-Specific Modifications: Based on the known structure of the biological target, modifications can be designed to optimize interactions. For example, if the binding pocket has a large hydrophobic region, increasing the size or lipophilicity of the cyclohexyl or benzoyl substituents could enhance binding affinity.

Pharmacophore Hopping and Scaffolding: The core benzamide scaffold can be replaced with other chemical moieties that maintain the essential pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties.

Modulation of Physicochemical Properties: By strategically introducing different functional groups, properties such as solubility, metabolic stability, and membrane permeability can be fine-tuned. For instance, introducing polar groups can increase aqueous solubility, while adding lipophilic groups can enhance cell permeability.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to analogues with improved potency, selectivity, or pharmacokinetic profiles. For example, a carboxylic acid group might be replaced with a tetrazole to improve metabolic stability.

A systematic approach to analogue design often involves creating a library of compounds with diverse substitutions and evaluating their biological activity. This allows for the development of a comprehensive SAR that can guide further optimization efforts. nih.gov

Analytical Methodologies for N Cyclohexyl 4 Hydroxybenzamide in Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental to the separation and purity assessment of N-cyclohexyl-4-hydroxybenzamide, enabling researchers to isolate the compound from reaction mixtures, synthetic byproducts, and complex biological or environmental samples. rotachrom.com The primary objective in preparative chromatography is to achieve a delicate balance between yield, purity, and throughput. rotachrom.com

High-Performance Liquid Chromatography (HPLC) Method Development.researchgate.netsepscisoc.compsu.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its versatility, speed, and high resolving power. jneonatalsurg.com The development of a robust HPLC method is a critical step in ensuring accurate and reliable results for the separation, detection, and quantification of this compound. jneonatalsurg.com

Method development in HPLC involves the systematic optimization of several key parameters to achieve the desired separation. These include the selection of the stationary phase (column), the mobile phase composition, and the detector. jneonatalsurg.com For a compound like this compound, which possesses both a hydroxyl group and a cyclohexyl moiety, reversed-phase HPLC is a common and effective approach.

In reversed-phase HPLC, a nonpolar stationary phase, such as a C18 or C8 column, is typically used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The precise ratio of these solvents is adjusted to control the retention time of this compound and to achieve optimal separation from other components in the sample. The development process may also involve adjusting the pH of the mobile phase to control the ionization state of the hydroxyl group, which can significantly impact retention behavior.

The selection of a suitable detector is also crucial. A UV-Vis detector is commonly employed for compounds containing a chromophore, such as the benzamide (B126) group in this compound. The wavelength of detection is chosen to maximize the absorbance of the compound, thereby enhancing sensitivity. For more complex matrices or when higher specificity is required, a mass spectrometer (LC-MS) can be coupled with the HPLC system, providing both chromatographic separation and mass-based identification. sepscisoc.com

The validation of the developed HPLC method is a mandatory step to ensure its suitability for its intended purpose. jneonatalsurg.com This process involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Interactive Data Table: Key Parameters in HPLC Method Development for this compound

ParameterCommon Choices & ConsiderationsRationale
Stationary Phase (Column) C18, C8, PhenylReversed-phase chromatography is well-suited for the moderate polarity of the compound.
Mobile Phase Acetonitrile/Water, Methanol/WaterThe organic modifier content is adjusted to control retention time and resolution.
pH of Mobile Phase 3-8The pH can influence the ionization of the hydroxyl group, affecting retention.
Detector UV-Vis, Mass Spectrometry (MS)UV detection is suitable due to the benzamide chromophore; MS provides higher specificity.
Flow Rate 0.5 - 2.0 mL/minOptimized to balance analysis time and separation efficiency.
Injection Volume 5 - 20 µLDependent on sample concentration and column dimensions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis.nih.govrsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the purity assessment and trace analysis of this compound. dokumen.pub This technique combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. dokumen.pub

For GC analysis, the compound must be sufficiently volatile and thermally stable. While this compound may be amenable to direct analysis, derivatization is often employed to enhance its volatility and improve its chromatographic properties. A common derivatization strategy involves converting the hydroxyl group to a less polar and more volatile silyl (B83357) ether by reacting the compound with a silylating agent.

The separation in GC is achieved on a capillary column coated with a stationary phase. The choice of the stationary phase is critical and depends on the polarity of the analyte. A nonpolar or mid-polar column is typically suitable for the analysis of derivatized this compound. The oven temperature is programmed to ramp up during the analysis, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

The eluting compounds from the GC column are then introduced into the mass spectrometer. In the ion source, the molecules are ionized, most commonly by electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for the compound. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

The resulting mass spectrum provides valuable structural information, allowing for the confident identification of this compound. By comparing the obtained mass spectrum with a reference library or a previously acquired spectrum of a pure standard, the identity of the compound can be confirmed. Furthermore, the high sensitivity of the mass spectrometer enables the detection and quantification of trace-level impurities, making GC-MS an excellent technique for purity assessment.

Interactive Data Table: Typical GC-MS Parameters for the Analysis of Derivatized this compound

ParameterTypical SettingPurpose
Derivatization Agent BSTFA, TMSIIncreases volatility and improves peak shape.
GC Column DB-5ms, HP-1msNonpolar columns are suitable for the separation of derivatized compounds.
Injector Temperature 250-300 °CEnsures rapid volatilization of the sample.
Oven Temperature Program 100 °C (initial) to 300 °C (final)Provides optimal separation of analytes with different boiling points.
Ionization Mode Electron Ionization (EI)Generates a reproducible fragmentation pattern for identification.
Mass Analyzer Quadrupole, Ion TrapSeparates ions based on their mass-to-charge ratio.

Spectroscopic Quantification in Complex Research Matrices.europa.eu

Spectroscopic methods are invaluable for the quantification of this compound, particularly within complex research matrices where selectivity is paramount. europa.eu These techniques exploit the interaction of the molecule with electromagnetic radiation to provide quantitative information.

One of the most widely used spectroscopic techniques for quantification is UV-Visible spectrophotometry . This method is based on the principle that this compound, containing a benzamide chromophore, absorbs light in the ultraviolet region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. To quantify the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While simple and cost-effective, UV-Visible spectrophotometry can be susceptible to interference from other absorbing species in the matrix. Therefore, sample preparation and cleanup steps are often necessary to ensure accuracy.

For more complex matrices, fluorescence spectroscopy can offer higher sensitivity and selectivity. caltech.edu If this compound or a suitable derivative exhibits fluorescence, it can be quantified by measuring the intensity of the emitted light after excitation at a specific wavelength. The fluorescence intensity is typically linearly proportional to the concentration over a certain range.

When dealing with highly complex samples, coupling spectroscopic detection with a separation technique like HPLC (as in HPLC-UV or HPLC-Fluorescence) is often the preferred approach. This hyphenated technique combines the separation power of chromatography with the quantitative capabilities of spectroscopy, allowing for the accurate determination of this compound even in the presence of numerous other components. rsc.org

Electrochemical and Other Advanced Analytical Techniques for Research Applications.plymouth.ac.uk

Beyond standard chromatographic and spectroscopic methods, a range of electrochemical and other advanced analytical techniques can be employed for the research-focused analysis of this compound. plymouth.ac.uk These methods can provide unique insights into the compound's redox properties and can be particularly useful for specialized applications.

Electrochemical techniques , such as cyclic voltammetry, can be utilized to study the oxidation and reduction behavior of this compound. bohrium.com The presence of the electroactive hydroxyl group on the benzene (B151609) ring makes the compound amenable to electrochemical analysis. By applying a varying potential to an electrode immersed in a solution containing the compound, one can observe the resulting current, which is related to the electrochemical reactions occurring at the electrode surface. This can provide information about the compound's redox potential and reaction mechanisms. In some cases, electrochemical methods can be developed for quantitative analysis, offering high sensitivity and the potential for miniaturization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and can also be used for quantitative purposes (qNMR). By analyzing the NMR spectrum, one can confirm the compound's identity and purity. Quantitative NMR relies on the principle that the integrated area of a specific resonance is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from this compound to that of an internal standard of known concentration, the concentration of the analyte can be accurately determined without the need for a calibration curve.

X-ray crystallography can be employed to determine the precise three-dimensional structure of this compound in its crystalline state. acs.orgresearchgate.net This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions, which can be crucial for understanding the compound's physical and chemical properties.

Potential Research Applications and Future Directions for N Cyclohexyl 4 Hydroxybenzamide

Utility as a Molecular Probe in Chemical Biology Research

The structure of N-cyclohexyl-4-hydroxybenzamide makes it a suitable candidate for use as a molecular probe in chemical biology. Molecular probes are small molecules used to study and manipulate biological systems, such as proteins and enzymes. The utility of this compound as a probe stems from its distinct structural features. The hydroxyl group is capable of forming hydrogen bonds, a critical interaction for binding to the active or allosteric sites of biological macromolecules like enzymes and receptors. Concurrently, the cyclohexyl group provides a significant hydrophobic character, which can facilitate interactions with nonpolar pockets in proteins and enhance membrane permeability.

These dual characteristics allow this compound to serve as a scaffold for investigating molecular recognition events. By interacting with specific biological targets, it can help in modulating cellular pathways. For instance, derivatives of hydroxybenzamides are being investigated as inhibitors for a variety of enzymes, including histone deacetylases (HDACs), where the molecule's structure allows it to fit into specific binding sites. google.com The exploration of such compounds helps in understanding the fundamental "chemistry towards biology," where synthetic molecules are designed to interact with and report on biological functions. mdpi.com

Role as a Synthetic Precursor for Advanced Chemical Structures

This compound serves as a valuable building block, or synthetic precursor, for creating more complex and functionally diverse molecules. Its synthesis, typically achieved through the coupling of 4-hydroxybenzoic acid and cyclohexylamine (B46788), is a foundational reaction that can be adapted to produce a wide array of derivatives.

Researchers can systematically modify several parts of the molecule to generate compound libraries for screening purposes:

The Hydroxyl Group: This group can be alkylated or esterified to alter the compound's polarity, solubility, and hydrogen-bonding capability.

The Aromatic Ring: The phenyl ring can be further substituted with various functional groups (e.g., halogens, nitro groups) to fine-tune its electronic properties and steric profile. Recent patents describe the synthesis of derivatives with fluoro groups, indicating active research in this area. ambeed.comgoogle.com

The Cyclohexyl Group: The aliphatic ring can be replaced with other cyclic or acyclic moieties to probe structure-activity relationships (SAR).

This synthetic tractability makes this compound a key starting material for developing novel compounds. For example, research on N-benzoyl-2-hydroxybenzamides has shown how modifying a core benzamide (B126) structure can lead to potent agents against various protozoan parasites. nih.gov Similarly, this compound can act as a precursor for creating libraries aimed at discovering new therapeutic agents or materials. acs.org

Contributions to Materials Science and Related Disciplines

The inherent properties of benzamides, including their chemical stability and defined structural motifs, make them relevant to materials science. this compound and its derivatives are explored for their potential inclusion in advanced materials such as polymers and organic electronics. The rigid cyclohexyl group can influence the physical properties of polymers, such as increasing the glass transition temperature, as seen in related structures like poly(cyclohexene carbonate). researchgate.net

Furthermore, the hydrogen-bonding capability of the 4-hydroxybenzamide (B152061) core is significant. Hydrogen bonds play a crucial role in directing the self-assembly of molecules into ordered supramolecular structures, which is fundamental for creating materials with specific optical or electronic properties. acs.org The study of excited-state intramolecular proton transfer (ESIPT) in molecules with similar hydrogen-bonding motifs suggests potential applications in developing fluorescent materials, chemosensors, and organic light-emitting diodes (OLEDs). ambeed.combohrium.com The ability to tune the molecule's electronic and physical properties through synthesis makes it a person of interest for creating novel functional materials. bldpharm.com

Emerging Research Areas and Unexplored Synthetic Avenues

Current research is expanding the horizon for this compound and related structures. One emerging area is the development of targeted protein degraders, such as those described in recent patent filings which incorporate a 3-fluoro-4-hydroxybenzamide (B3085413) moiety to bind to specific E3 ubiquitin ligases. google.com This suggests that the this compound scaffold could be adapted for similar applications in targeted protein degradation.

Another area of exploration is its potential as an Hsp90 inhibitor, a class of molecules under investigation for cancer therapy. google.com While specific studies on this compound may be limited, the broader class of hydroxybenzamide derivatives is a subject of intense research. google.com

Unexplored synthetic avenues include the use of this compound in decarboxylative cross-coupling reactions to attach the 4-hydroxyphenyl-N-cyclohexylamide moiety to other molecular fragments, potentially leading to novel chemical entities. acs.org Further investigation into its solid-state properties and polymorphism could also open up new applications in pharmaceuticals and materials science.

Challenges and Opportunities in Mechanistic Understanding and Application Development

A primary challenge in the application of this compound is achieving a detailed mechanistic understanding of its interactions with biological or material systems. While its activity is generally attributed to its hydrogen-bonding and hydrophobic features, precise kinetic and thermodynamic studies are often lacking. Elucidating the exact binding modes and the dynamics of interaction is a significant opportunity for computational and experimental chemists. acs.org

Conducting detailed structure-activity relationship (SAR) studies presents a major opportunity. By synthesizing and testing a diverse library of analogues, researchers can build robust models that correlate specific structural features with functional outcomes. nih.gov This rational design approach can accelerate the development of molecules with optimized properties for a given application, be it as an enzyme inhibitor, a molecular probe, or a component of an advanced material.

Furthermore, there is an opportunity to investigate its behavior in complex environments. For example, understanding how factors like solvent polarity affect its photochemical properties could be critical for developing new photoactive materials. bohrium.com Overcoming these challenges will be key to unlocking the full potential of this compound and its derivatives in science and technology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-cyclohexyl-4-hydroxybenzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via acid chloride intermediates. For example, reacting 4-hydroxybenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by coupling with cyclohexylamine under basic conditions (e.g., triethylamine). Key factors include solvent choice (e.g., chloroform or ethyl acetate), temperature control (room temperature to reflux), and stoichiometric ratios of reagents. Column chromatography with gradients of ethyl acetate/petroleum ether is recommended for purification .
  • Optimization Tips : Yield improvements are achieved by anhydrous conditions, slow addition of amine to avoid side reactions, and post-reaction neutralization with aqueous NaHCO₃ to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound, and what diagnostic features should be prioritized?

  • Key Techniques :

  • NMR Spectroscopy : Diagnostic signals include the hydroxyl proton (δ ~9–10 ppm, broad), aromatic protons (δ ~6.5–7.5 ppm), and cyclohexyl protons (δ ~1.0–2.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide (C=O, ~1650 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) groups .
  • Mass Spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns consistent with benzamide derivatives .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction analysis reveals bond lengths, torsion angles, and hydrogen-bonding networks. For example, in related N-cyclohexyl benzamides, intramolecular N–H⋯O hydrogen bonds stabilize planar conformations, while intermolecular O–H⋯O interactions form 1D polymeric chains .
  • Data Interpretation : Use software like Mercury or OLEX2 to calculate dihedral angles between aromatic and cyclohexyl groups (e.g., ~20° in similar structures) and analyze packing motifs .

Q. What computational approaches are suitable for predicting the physicochemical properties and reactivity of this compound?

  • Recommended Methods :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-donating/accepting behavior and reactive sites.
  • Molecular Dynamics (MD) : Simulate solvation effects and stability in different solvents.
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and metabolic pathways .

Q. How can researchers resolve contradictions in reported biological activities of benzamide derivatives through SAR studies?

  • Strategy : Systematically modify substituents (e.g., hydroxyl, methoxy, or halogens) and evaluate bioactivity changes. For example:

  • Antimicrobial Activity : Compare derivatives with electron-withdrawing (e.g., Cl) vs. donating (e.g., OCH₃) groups.
  • Enzyme Inhibition : Use docking simulations (AutoDock Vina) to correlate substituent positions with binding affinity .
    • Data Normalization : Control variables such as assay conditions (pH, temperature) and cell lines to isolate structural effects .

Q. What strategies are recommended for detecting and quantifying synthetic byproducts in this compound synthesis?

  • Analytical Workflow :

  • HPLC-PDA : Use a C18 column with acetonitrile/water gradients to separate byproducts.
  • LC-MS : Identify impurities via molecular weight and fragmentation patterns.
  • Quantitative NMR (qNMR) : Integrate peaks against an internal standard (e.g., maleic acid) for purity assessment .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data between computational models and experimental results?

  • Approach :

Validate computational parameters (e.g., basis sets in DFT) against experimental crystal structures.

Check for polymorphism by recrystallizing under different conditions (e.g., solvent evaporation vs. slow diffusion).

Use Hirshfeld surface analysis to assess intermolecular interactions that may deviate from idealized models .

Methodological Tables

Table 1 : Key Crystallographic Parameters for N-Cyclohexyl Benzamide Derivatives

ParameterN-Cyclohexyl-3-hydroxy-4-methoxybenzamide 4-Chloro-N-cyclohexylbenzamide
Dihedral Angle (A/B)20.02°18.5°
Hydrogen Bond (Intra)N–H⋯O (1.98 Å)N–H⋯O (2.10 Å)
Hydrogen Bond (Inter)O–H⋯O (2.65 Å)Cl⋯H–C (3.12 Å)

Table 2 : Synthetic Yield Optimization Factors

VariableImpact on Yield
Solvent (Chloroform)High solubility
Temperature (Reflux)Faster reaction
Stoichiometry (1:1.2)Minimizes side products

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.